(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane
Description
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane (CAS 143136-91-8) is a chiral 1,3-dioxane derivative with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its structure features a six-membered 1,3-dioxane ring with a methyl group at the 4-position and an ethynyl (acetylene) group at the 2-position. The stereochemistry at C2 (R) and C4 (S) confers distinct conformational and electronic properties, making it a valuable intermediate in asymmetric synthesis and materials science. The ethynyl group introduces sp-hybridized carbon, enhancing reactivity in click chemistry or polymerization, while the dioxane ring provides stability as a cyclic acetal .
Properties
CAS No. |
143136-91-8 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1 |
InChI Key |
XGVXXBLXTZOQNH-NKWVEPMBSA-N |
SMILES |
CC1CCOC(O1)C#C |
Isomeric SMILES |
C[C@H]1CCO[C@H](O1)C#C |
Canonical SMILES |
CC1CCOC(O1)C#C |
Synonyms |
1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 1,3-Dioxane Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected 1,3-Dioxane Derivatives
Stereochemical and Reactivity Comparisons
- Stereochemical Influence: The (2R,4S) configuration of the target compound enables enantioselective applications, contrasting with racemic mixtures like (S)-2-(2-aminopentyl)-2-methyl-1,3-dioxane, which require chiral resolution using tartaric acid . Natural derivatives from pear fruits, such as (2S,4R)-2-methyl-4-pentyl-1,3-dioxane, exhibit >99% enantiomeric excess, highlighting the role of stereochemistry in biological systems .
Reactivity Differences :
- Ethynyl vs. Alkyl Groups : The ethynyl group in the target compound facilitates alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike alkyl-substituted analogs like 2-ethyl-5,5-dimethyl-1,3-dioxane, which are prone to hydrolysis or thermal decomposition .
- Nitro/Halogen Substituents : 5-Nitro-1,3-dioxanes (e.g., 5-bromo-5-nitro-1,3-dioxane) undergo elimination reactions influenced by substituent electronics, whereas the target compound’s ethynyl group may stabilize transition states in ring-opening reactions .
Thermal and Environmental Stability
Thermal Decomposition :
Substituents at C5 (e.g., nitro, bromo) in 5-nitro-1,3-dioxanes lower activation energy for decomposition compared to the target compound, where substituents at C2/C4 may alter ring strain and stability . Computational studies indicate that electron-withdrawing groups (e.g., nitro) accelerate decomposition, whereas ethynyl groups may delay it due to conjugation effects .- However, its persistence in environmental matrices remains unstudied.
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